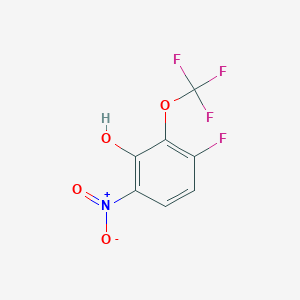
1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom and a methyl group attached to the second carbon atom of the propanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- typically involves the reaction of 4-chlorobenzylamine with 2-methyl-1,2-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as anhydrous tetrahydrofuran (THF) and a base like sodium hydride (NaH). The mixture is cooled to 0°C under a nitrogen atmosphere before the addition of the acyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, leading to antitumor effects.
類似化合物との比較
Similar Compounds
1,2-Propanediamine, 3-(4-chlorophenyl)-N1,N1-dimethyl-: This compound has a similar structure but with additional methyl groups attached to the nitrogen atoms.
N1,N3-Bis(4-chlorophenyl)-1,3-propanediamine: This compound features two 4-chlorophenyl groups attached to the nitrogen atoms of the propanediamine backbone.
Uniqueness
1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
42198-15-2 |
|---|---|
分子式 |
C10H15ClN2 |
分子量 |
198.69 g/mol |
IUPAC名 |
1-N-(4-chlorophenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,13H,7,12H2,1-2H3 |
InChIキー |
HOPWDBMQHJBDIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1=CC=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)




![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)





